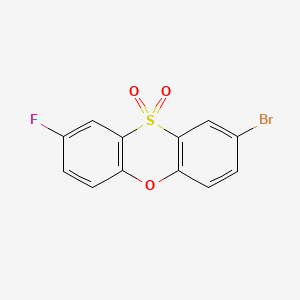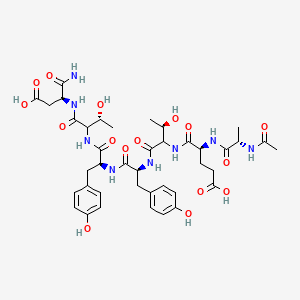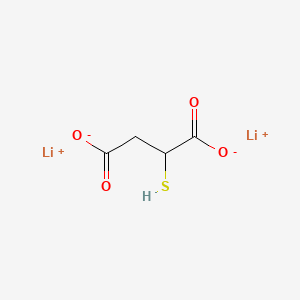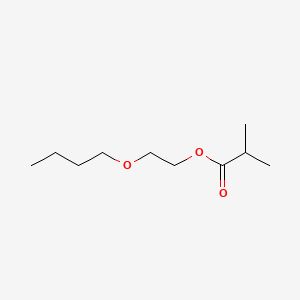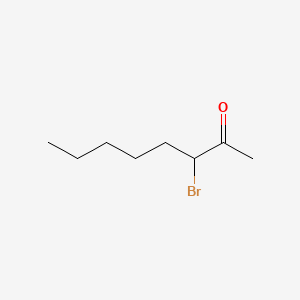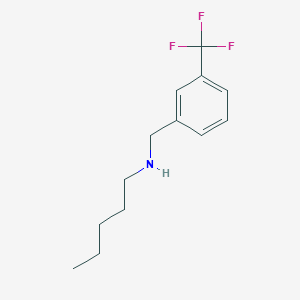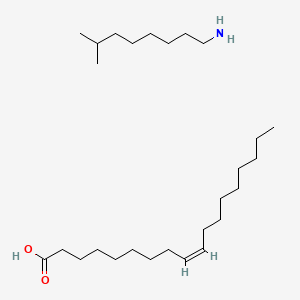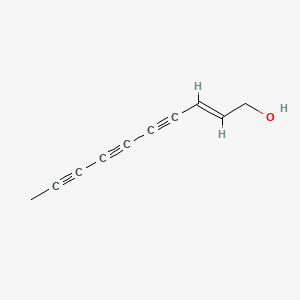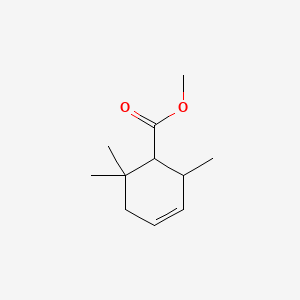
Benzyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl docosanoate, also known as docosanoic acid phenylmethyl ester, is an organic compound with the molecular formula C29H50O2. It is an ester formed from docosanoic acid and benzyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl docosanoate can be synthesized through the esterification of docosanoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the desired quality of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl docosanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Docosanoic acid and benzaldehyde.
Reduction: Docosanol and benzyl alcohol.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl docosanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl docosanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by interacting with cell membranes and altering their permeability. This can lead to the inhibition of microbial growth or the modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used as a topical treatment for scabies and lice.
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties, used in the treatment of cold sores.
Comparison: Benzyl docosanoate is unique due to its combination of a long-chain fatty acid (docosanoic acid) and benzyl alcohol. This gives it distinct physicochemical properties compared to other similar compounds. For example, while benzyl benzoate is primarily used for its antiparasitic properties, this compound’s applications extend to various fields, including chemistry and industry.
Propriétés
Numéro CAS |
85263-74-7 |
|---|---|
Formule moléculaire |
C29H50O2 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
benzyl docosanoate |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-29(30)31-27-28-24-21-20-22-25-28/h20-22,24-25H,2-19,23,26-27H2,1H3 |
Clé InChI |
FYOGVGKALAEVBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)

